![molecular formula C18H23FN2O2 B10771105 [3H]robalzotan](/img/structure/B10771105.png)

[3H]robalzotan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

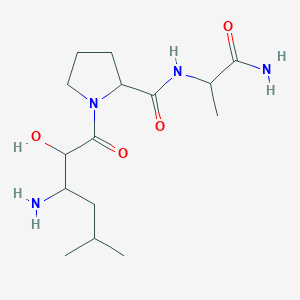

Beschreibung

Es wurde ursprünglich von AstraZeneca wegen seines Potenzials als Antidepressivum und später für andere Indikationen wie das Reizdarmsyndrom untersucht . Die Verbindung hat in Tierstudien gezeigt, dass sie die Autorezeptor-vermittelte Hemmung der Serotonin-Freisetzung, die durch selektive Serotonin-Wiederaufnahmehemmer wie Citalopram induziert wird, vollständig umkehren kann .

Herstellungsmethoden

Die Synthese von [3H]Robalzotan umfasst mehrere Schritte:

Veresterung: 4-Fluor-3-hydroxybenzoesäure wird mit Trimethylorthoformiat und Schwefelsäure verestert, um den Methylester zu erhalten.

Kondensation: Der Methylester wird mit Propargylbromid unter Verwendung von Kaliumcarbonat in Aceton kondensiert, was den entsprechenden Ether ergibt.

Cyclisierung: Der Ether wird durch Erhitzen in N,N-Diethylanilin cyclisiert, um 8-Fluor-2H-1-benzopyran-5-carbonsäuremethylester zu bilden.

Hydrolyse: Der Methylester wird mit Natriumhydroxid in siedendem Ethanol hydrolysiert, um die freie Säure zu erzeugen.

Amidierung: Die freie Säure wird mit Thionylchlorid und dann mit Ammoniak umgesetzt, um das Carboxamid zu bilden.

Nitrierung: Das Carboxamid wird mit Natriumnitrit und Iod nitriert, um 8-Fluor-3-nitro-2H-1-benzopyran-5-carboxamid zu erhalten.

Hydrierung: Die Nitroverbindung wird mit Natriumborhydrid in Isopropanol hydriert, um die 3,4-Dihydroverbindung zu erhalten, die mit Wasserstoff und Raney-Nickel in Ethanol/Tetrahydrofuran weiter an der Nitrogruppe reduziert wird, um racemisches 3-Amino-8-fluor-3,4-dihydro-2H-1-benzopyran-5-carboxamid zu liefern.

Optische Auflösung: Die racemische Verbindung wird mit L-(+)-Weinsäure aufgelöst, um das 3®-Amino-Derivat zu erhalten.

Vorbereitungsmethoden

The synthesis of [3H]robalzotan involves several steps:

Esterification: 4-fluoro-3-hydroxybenzoic acid is esterified with trimethyl orthoformate and sulfuric acid to give the methyl ester.

Condensation: The methyl ester is condensed with propargyl bromide using potassium carbonate in acetone, yielding the corresponding ether.

Cyclization: The ether is cyclized by heating in N,N-diethylaniline to form 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.

Hydrolysis: The methyl ester is hydrolyzed with sodium hydroxide in refluxing ethanol to produce the free acid.

Amidation: The free acid is reacted with thionyl chloride and then with ammonia to form the carboxamide.

Nitration: The carboxamide is nitrated with sodium nitrite and iodine to yield 8-fluoro-3-nitro-2H-1-benzopyran-5-carboxamide.

Hydrogenation: The nitro compound undergoes hydrogenation with sodium borohydride in isopropanol to produce the 3,4-dihydro compound, which is further reduced at the nitro group with hydrogen and Raney nickel in ethanol/tetrahydrofuran to provide racemic 3-amino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide.

Optical Resolution: The racemic compound is resolved with L-(+)-tartaric acid to obtain the 3®-amino derivative.

Analyse Chemischer Reaktionen

[3H]Robalzotan unterliegt mehreren Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Wasserstoff mit einem Katalysator wie Palladium auf Kohlenstoff durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Fluoratom, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung selektiver 5-HT1A-Rezeptor-Antagonisten.

Biologie: Die Verbindung wird in der Forschung verwendet, um die Rolle von 5-HT1A-Rezeptoren bei der Freisetzung von Serotonin und ihren Auswirkungen auf die Stimmungsregulation zu verstehen.

Medizin: Ursprünglich als potenzielles Antidepressivum untersucht, wurde es auch hinsichtlich seiner Auswirkungen auf das Reizdarmsyndrom und andere Magen-Darm-Erkrankungen untersucht

Wirkmechanismus

[3H]Robalzotan übt seine Wirkungen aus, indem es selektiv den 5-HT1A-Rezeptor antagonisiert. Dieser Rezeptor ist an der Autorezeptor-vermittelten Hemmung der Serotonin-Freisetzung beteiligt. Durch die Blockierung dieses Rezeptors kann [3H]Robalzotan die durch selektive Serotonin-Wiederaufnahmehemmer induzierte Hemmung der Serotonin-Freisetzung umkehren und so den Serotoninspiegel im synaptischen Spalt erhöhen .

Wirkmechanismus

[3H]robalzotan exerts its effects by selectively antagonizing the 5-HT1A receptor. This receptor is involved in the autoreceptor-mediated inhibition of serotonin release. By blocking this receptor, this compound can reverse the inhibition of serotonin release induced by selective serotonin reuptake inhibitors, thereby increasing serotonin levels in the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

[3H]Robalzotan ähnelt anderen 5-HT1A-Rezeptor-Antagonisten wie Ebalzotan und UH-301. Es ist einzigartig in seiner hohen Selektivität und Fähigkeit, die Autorezeptor-vermittelte Hemmung der Serotonin-Freisetzung vollständig umzukehren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von 5-HT1A-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen .

Ähnliche Verbindungen

Ebalzotan: Ein weiterer selektiver 5-HT1A-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Eigenschaften

Molekularformel |

C18H23FN2O2 |

|---|---|

Molekulargewicht |

320.4 g/mol |

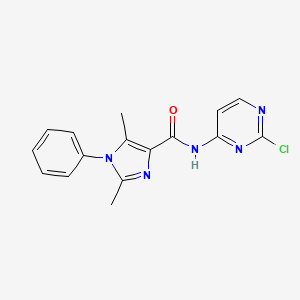

IUPAC-Name |

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-6-tritio-3,4-dihydro-2H-chromene-5-carboxamide |

InChI |

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1/i7T |

InChI-Schlüssel |

MQTUXRKNJYPMCG-FZQCOGARSA-N |

Isomerische SMILES |

[3H]C1=CC(=C2C(=C1C(=O)N)C[C@H](CO2)N(C3CCC3)C4CCC4)F |

Kanonische SMILES |

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)

![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)

![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)

![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)